Home > Products > Building Blocks P7070 > 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid - 5109-99-9

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Catalog Number: EVT-3062595
CAS Number: 5109-99-9
Molecular Formula: C15H9BrN2O2
Molecular Weight: 329.153
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-phenylquinoline-4-carboxylic acid

Compound Description: This compound serves as a central structure in one of the provided studies. The research focuses on synthesizing and characterizing a series of derivatives based on this specific quinoline-carboxylic acid. []

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid

Compound Description: This compound, also known as PSB-13253, exhibits potent and selective agonist activity towards the orphan G protein-coupled receptor GPR35. Researchers have synthesized a tritium-labeled version, [(3)H]PSB-13253, to further study GPR35. []

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Compound Description: This compound, known as MDL29,951, acts as a moderately potent agonist of the orphan G protein-coupled receptor GPR17, a potential drug target for inflammatory diseases. Research focuses on understanding the structure-activity relationship of this compound and developing more potent derivatives. []

Overview

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic organic compound characterized by its complex structure and significant biological activity. Its IUPAC name reflects its chemical composition, which includes a bromine atom, a pyridine ring, and a quinoline structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Source and Classification

The compound is classified under heterocycles due to the presence of nitrogen atoms within its rings. It is often utilized in research settings for its role as a building block in synthesizing more complex molecules. The compound is cataloged with the CAS number 5109-99-9 and has a molecular weight of 329.15 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the bromination of 2-pyridin-3-ylquinoline-4-carboxylic acid. This reaction generally employs bromine or a brominating agent in the presence of suitable solvents and catalysts to facilitate the substitution reaction.

The process can be summarized as follows:

  1. Starting Material: 2-Pyridin-3-ylquinoline-4-carboxylic acid.
  2. Bromination: Introduction of bromine at the 6-position of the quinoline ring.
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain pure 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid features:

  • Molecular Formula: C₁₅H₉BrN₂O₂
  • Functional Groups: Carboxylic acid, pyridine, and bromine substituent.

The compound's structure can be visualized as consisting of a quinoline core with a carboxylic acid group at one end and a pyridine ring at another, with the bromine atom attached to the quinoline .

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

  1. Oxidation: Under specific conditions, it can be oxidized to form different oxidation products.
  2. Reduction: The bromine atom may be reduced to form other functional groups.
  3. Substitution Reactions: The bromine atom can be substituted with other nucleophiles using appropriate reagents.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Mechanism of Action

Process and Data

The primary targets for 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The mechanism of action involves:

  1. Inhibition of Receptor Activity: The compound binds to EGFR and HER2, inhibiting their signaling pathways.
  2. Disruption of Cellular Processes: By disrupting these pathways, it affects cell proliferation, differentiation, and survival.

This inhibition can lead to apoptosis in cancer cells, making this compound a candidate for anticancer drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; insoluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

The compound is classified as an irritant, necessitating careful handling during laboratory use .

Applications

Scientific Uses

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid has several significant applications in scientific research:

  1. Medicinal Chemistry: Used in studies aimed at developing new anticancer agents targeting EGFR and HER2.
  2. Biological Research: Investigated for its role in protein interactions and functions.
  3. Material Science: Explored for potential applications in developing new materials .
Introduction to Quinoline-Based Heterocyclic Frameworks in Medicinal Chemistry

Historical Significance of Quinoline Derivatives in Drug Discovery

Quinoline, a privileged scaffold in medicinal chemistry, has yielded numerous clinically significant agents since the isolation of quinine from cinchona bark in the 19th century. This bicyclic nitrogenous heterocycle forms the structural foundation of antimalarial therapeutics like chloroquine and mefloquine, which function through heme polymerization inhibition in Plasmodium parasites [4]. Beyond antiparasitic applications, quinoline derivatives have progressively expanded into oncology therapeutics. Marketed drugs include topoisomerase inhibitors (topotecan, irinotecan), tyrosine kinase inhibitors (bosutinib, cabozantinib), and EGFR inhibitors (neratinib), collectively addressing diverse cancer types through targeted protein interactions [4]. The historical trajectory demonstrates quinoline's adaptability as a molecular platform, where strategic substitutions at key positions (C-2, C-4, C-6) enable tailored bioactivity against specific therapeutic targets.

Table 1: Clinically Established Quinoline-Based Therapeutics

Drug NameTherapeutic CategoryMolecular TargetKey Structural Features
ChloroquineAntimalarialHeme polymerization4-Aminoquinoline core
TopotecanAnticancer (topoisomerase inhibitor)DNA-topoisomerase I complexC-10 extended conjugation
CabozantinibAnticancer (tyrosine kinase inhibitor)MET, VEGFR2, RETC-4-anilinoquinoline
BosutinibAnticancerBcr-Abl kinaseC-2-pyridinyl substitution
NeratinibAnticancerEGFR/HER2C-4-anilino with acrylamide moiety

Structural and Functional Advantages of Quinoline-Pyridine Hybrid Systems

The integration of pyridinyl substituents at the quinoline C-2 position creates electronically sophisticated architectures with enhanced pharmacodynamic potential. 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid exemplifies this strategy, featuring three distinct nitrogen-containing rings that collectively modulate electron distribution. The pyridine ring at C-2 contributes additional hydrogen bonding capacity through its endocyclic nitrogen, while simultaneously extending molecular planarity. This configuration promotes target engagement via π-π stacking interactions with aromatic residues in enzyme binding pockets [4]. The C-4 carboxylic acid moiety provides pH-dependent ionization (pKa ~4-5), enhancing aqueous solubility under physiological conditions – a critical factor for bioavailability that often plagues unsubstituted quinoline systems [4] . Molecular modeling reveals that the dihedral angle between quinoline and pyridine rings typically ranges between 15-30°, preserving near-coplanar geometry that facilitates deep penetration into hydrophobic protein clefts [4]. This geometric alignment is further stabilized by intramolecular resonance between the pyridine nitrogen and quinoline π-system, creating a rigid bioactive conformation favorable for selective target binding.

Table 2: Functional Group Contributions in 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic Acid

Structural ElementPhysicochemical ContributionBiological Role
Quinoline CorePlanar hydrophobic surfaceMembrane penetration; π-stacking interactions
C-2 Pyridin-3-yl GroupHydrogen bond acceptor site; Extended conjugationTarget specificity; Electronic modulation
C-4 Carboxylic AcidpH-dependent ionization; Metal chelationSolubilization; Zinc-binding in metalloenzymes
C-6 BromineSteric bulk; Halogen bonding potentialSelectivity enhancement; Metabolic stability

Role of Bromine Substituents in Enhancing Bioactivity and Selectivity

The strategic placement of bromine at the quinoline C-6 position profoundly impacts molecular recognition and pharmacokinetic behavior. As a heavy halogen (van der Waals radius: 1.85 Å), bromine creates localized hydrophobic domains that enhance binding affinity through complementary interactions with protein subpockets rich in aliphatic residues [6]. Spectroscopic analyses demonstrate bromine's electron-withdrawing effect elevates the quinoline core's π-electron deficiency by ~0.35 eV, strengthening charge-transfer complexes with electron-rich biological targets [4]. Bromine also enables versatile synthetic elaboration through transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), serving as a synthetic handle for generating derivative libraries – a property exploited in structure-activity relationship (SAR) optimization campaigns [8] [2].

Metabolically, the carbon-bromine bond exhibits calculated dissociation energies of ~65-70 kcal/mol, imparting superior stability against cytochrome P450-mediated oxidation compared to chlorine or fluorine analogs. This resistance to oxidative metabolism translates to extended plasma half-lives in vivo, though comprehensive ADME studies specific to this compound remain unpublished. Crucially, bromine participates in halogen bonding interactions with carbonyl oxygens (bond strength: 3-5 kcal/mol) and cationic residues in target proteins, as validated in crystallographic studies of analogous bromoquinolines complexed with kinases [4] [6]. The orthogonal nature of these interactions relative to hydrogen bonding enables novel binding geometries inaccessible to non-halogenated analogs, potentially improving selectivity profiles.

Table 3: Bromine-Driven Reactivity and Binding Properties

PropertyEffectTherapeutic Advantage
Halogen Bonding CapacityDirectional interaction (C-Br···O=C)Enhanced binding specificity
Cross-Coupling ReactivitySuzuki-Miyaura coupling yield >85%Rapid derivatization for SAR exploration
Metabolic Stabilityt₁/₂ ~5.7h (microsomal assay model)Reduced dosing frequency
Electron-Withdrawing EffectHammett σₘ = 0.37 (moderate resonance contribution)Optimized charge distribution for target engagement

Properties

CAS Number

5109-99-9

Product Name

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

IUPAC Name

6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Molecular Formula

C15H9BrN2O2

Molecular Weight

329.153

InChI

InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20)

InChI Key

AVLAIBAXSCQGEN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.